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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-cancer activities of PU139, a

pan-histone acetyltransferase (HAT) inhibitor, and vorinostat, a pan-histone deacetylase

(HDAC) inhibitor. The information presented is supported by experimental data to aid in the

evaluation of these two distinct epigenetic modulators in cancer research and drug

development.

Introduction
Epigenetic modifications are critical regulators of gene expression and their dysregulation is a

hallmark of cancer. Two key enzyme families involved in these processes are histone

acetyltransferases (HATs) and histone deacetylases (HDACs), which control the acetylation

state of histones and other proteins, thereby modulating chromatin structure and gene

accessibility. PU139 and vorinostat represent two distinct therapeutic strategies targeting these

epigenetic mechanisms. PU139 is a pyridoisothiazolone-based pan-HAT inhibitor targeting

Gcn5, p300/CBP-associated factor (PCAF), and the paralogous proteins CREB-binding protein

(CBP) and p300.[1][2] In contrast, vorinostat (suberoylanilide hydroxamic acid, SAHA) is a

hydroxamic acid-based pan-HDAC inhibitor that targets class I, II, and IV HDACs. This guide

will compare their mechanisms of action, anti-proliferative effects, and their impact on key

cellular processes in cancer cells.
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The opposing enzymatic activities of HATs and HDACs form the basis of the differential

mechanisms of PU139 and vorinostat.

PU139: As a pan-HAT inhibitor, PU139 blocks the transfer of acetyl groups from acetyl-CoA to

lysine residues on histone and non-histone proteins.[1][2] This leads to a state of histone

hypoacetylation, resulting in a more condensed chromatin structure and transcriptional

repression of target genes.

Vorinostat: Conversely, as a pan-HDAC inhibitor, vorinostat prevents the removal of acetyl

groups from histones and other proteins. This leads to histone hyperacetylation, a more relaxed

chromatin structure, and the transcriptional activation of genes, including tumor suppressor

genes.

PU139 (HAT Inhibition) Vorinostat (HDAC Inhibition)

PU139

HATs (Gcn5, PCAF, p300/CBP)

inhibits

Histones

Acetylates

Condensed Chromatin

leads to
hypoacetylation

Transcriptional Repression

Vorinostat

HDACs (Class I, II, IV)

inhibits

Histones

Deacetylates

Relaxed Chromatin

leads to
hyperacetylation

Transcriptional Activation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25664930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4338425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Opposing mechanisms of PU139 and vorinostat on histone acetylation.

In Vitro Efficacy
Enzyme Inhibitory Activity
The primary targets of PU139 and vorinostat are their respective enzyme families. Their

inhibitory potency against these enzymes is a key performance indicator.

Compound
Target Enzyme
Family

Specific Targets IC50 Values

PU139 HATs Gcn5 8.39 µM

PCAF 9.74 µM

CBP 2.49 µM

p300 5.35 µM

Vorinostat HDACs Class I, II, IV Pan-inhibitor

Data for PU139 sourced from MedchemExpress.[3] Vorinostat is a pan-inhibitor of Class I, II,

and IV HDACs.

Anti-proliferative Activity
The cytotoxic and anti-proliferative effects of PU139 and vorinostat have been evaluated in

various cancer cell lines.
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Compound Cancer Type Cell Line Assay Type
IC50 / GI50
Value

PU139 Various Panel* Growth Inhibition < 60 µM

Vorinostat Neuroblastoma IMR-32 Cell Survival > 1 µM

Neuroblastoma Kelly Cell Viability

Additive with

radiation at 0.5

µM

Neuroblastoma SY5Y Cell Viability

Additive with

radiation at 0.5

µM

Leukemia MOLT-4 Cell Survival > 1 µM

Medulloblastoma Daoy Cell Survival ~10 µM

Panel includes A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, and MCF7

cell lines.[3] Data for vorinostat sourced from various preclinical studies.[1][2]

Effects on Cell Cycle and Apoptosis
Both PU139 and vorinostat exert their anti-cancer effects by modulating critical cellular

processes such as the cell cycle and apoptosis.

Cell Cycle Regulation
Vorinostat: Treatment with vorinostat has been shown to induce G1 cell cycle arrest in various

cancer cell lines. This is often associated with the upregulation of the cyclin-dependent kinase

inhibitor p21 and the downregulation of cyclin D1.[4]

PU139: As a HAT inhibitor, particularly targeting p300/CBP, PU139 is expected to influence cell

cycle progression. Inhibition of p300 has been shown to block cell cycle progression.[5] GCN5,

another target of PU139, has been demonstrated to directly bind to the promoters of cyclin D1

and cyclin E1, promoting their expression.[6] Therefore, inhibition of GCN5 by PU139 would be

expected to downregulate these cyclins and contribute to cell cycle arrest.
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Caption: Impact of vorinostat and PU139 on cell cycle regulators.

Induction of Apoptosis
Vorinostat: Vorinostat has been shown to induce apoptosis in a variety of cancer cells. The

mechanism can be caspase-dependent and is often associated with the upregulation of pro-

apoptotic proteins.

PU139: In the SK-N-SH neuroblastoma cell line, PU139 has been observed to trigger caspase-

independent cell death.[1] This suggests an alternative programmed cell death pathway is

activated by this HAT inhibitor in this specific cell type.

In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

PU139: In a neuroblastoma (SK-N-SH) xenograft model, PU139 was shown to block tumor

growth. Furthermore, it exhibited a synergistic effect when combined with doxorubicin in vivo.[1]

[2]
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Vorinostat: In a metastatic neuroblastoma murine model, the combination of vorinostat and

radiation resulted in a greater decrease in tumor volume compared to either treatment alone.[1]

Vorinostat has also shown efficacy in other preclinical cancer models.

Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of PU139 or vorinostat that inhibits cell growth by

50% (GI50 or IC50).

Methodology:

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Treat the cells with a range of concentrations of PU139 or vorinostat for a specified period

(e.g., 48 or 72 hours).

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals by metabolically active cells.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS

in HCl).

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a

microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50/GI50 values using a dose-response curve.

Cell Seeding Drug Treatment MTT Addition Formazan Solubilization Absorbance Reading
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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